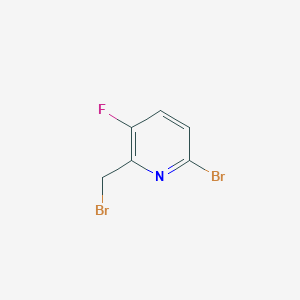

6-Bromo-2-(bromomethyl)-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-bromo-2-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBAFPZVFLTWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a halogenated pyridine (B92270) derivative of interest in pharmaceutical and agrochemical research. The document outlines the probable synthetic route, details the necessary experimental protocols based on analogous reactions, and presents relevant data in a structured format.

Proposed Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 6-Bromo-3-fluoro-2-methylpyridine. The second, and final, step is the radical bromination of this precursor to yield the target compound. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of the individual reaction steps.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 6-Bromo-3-fluoro-2-methylpyridine

The synthesis of this key intermediate involves the selective bromination and fluorination of a suitable pyridine precursor. While multiple routes exist, a common approach is the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. A detailed protocol from a patent for a similar compound, 2-bromo-3-fluoro-6-picoline, suggests the following procedure.[1]

Materials:

-

3-amino-2-bromo-6-picoline

-

Anhydrous Hydrogen Fluoride (B91410) (HF)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (B86663)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

Dissolve 3-amino-2-bromo-6-picoline (1.0 eq) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel at -78°C.

-

Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.

-

Increase the temperature to between 30°C and 70°C and maintain for 30 minutes to 1 hour.

-

Cool the reaction mixture and carefully quench with an ice-water mixture.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield 6-Bromo-3-fluoro-2-methylpyridine.

Step 2: Synthesis of this compound

This final step employs a radical bromination of the methyl group of the previously synthesized intermediate. The use of N-Bromosuccinimide (NBS) as a bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator is a standard and effective method for this transformation.[2][3]

Materials:

-

6-Bromo-3-fluoro-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether and ethyl acetate eluent system to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis pathway.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| 6-Bromo-3-fluoro-2-methylpyridine | C₆H₅BrFN | 190.01 | Intermediate | 374633-38-2 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reagent (Bromine Source) | 128-08-5 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Reagent (Initiator) | 78-67-1 |

| This compound | C₆H₄Br₂FN | 268.91 | Final Product | 1187836-89-0 |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield (%) |

| Synthesis of 6-Bromo-3-fluoro-2-methylpyridine | NaNO₂, HF | Anhydrous HF | -78°C to 70°C | 2-3 hours | ~85%[1] |

| Synthesis of this compound | NBS, AIBN | CCl₄ | Reflux | 1-4 hours | Not Reported |

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the final bromination step.

References

Structure Elucidation of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-(bromomethyl)-3-fluoropyridine. Due to the limited availability of specific experimental data in peer-reviewed literature, this document focuses on predicted spectroscopic data, generalist experimental protocols for synthesis and characterization, and logical workflows for its analysis. This guide is intended to serve as a foundational resource for researchers working with this compound, offering insights into its chemical properties and the methodologies required for its study.

Introduction

This compound is a halogenated pyridine (B92270) derivative of interest in medicinal chemistry and drug development. The presence of multiple halogen substituents, including bromine and fluorine, on the pyridine ring, along with a reactive bromomethyl group, makes it a versatile building block for the synthesis of novel pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms provide sites for further functionalization through cross-coupling reactions. Accurate structural elucidation is paramount for its application in targeted drug design and development.

Molecular Structure

The fundamental structure of this compound is key to understanding its reactivity and spectroscopic properties.

Caption: Molecular Structure of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂Br | 4.5 - 4.8 | Singlet | - |

| H-4 | 7.6 - 7.9 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-5 | 7.3 - 7.6 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂Br | 25 - 35 |

| C-2 | 148 - 155 (d, J(C-F) ≈ 15-25 Hz) |

| C-3 | 155 - 162 (d, J(C-F) ≈ 240-260 Hz) |

| C-4 | 125 - 135 (d, J(C-F) ≈ 5-15 Hz) |

| C-5 | 120 - 130 |

| C-6 | 140 - 148 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| 1250 - 1150 | C-F stretch | Aryl-F |

| 1200 - 1000 | C-Br stretch | Aryl-Br |

| 700 - 600 | C-Br stretch | Alkyl-Br |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Major Mass-to-Charge Ratios (m/z) in Mass Spectrum

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 267/269/271 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 188/190 | [M - Br]⁺ | Loss of a bromine radical. |

| 109 | [M - 2Br]⁺ | Loss of both bromine radicals. |

| 94 | [C₅H₃FN]⁺ | Pyridine ring fragment after loss of CH₂Br and Br. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the radical bromination of a suitable precursor, such as 6-Bromo-3-fluoro-2-methylpyridine.

Caption: Proposed synthetic workflow for this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and expected fragments.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern. Pay close attention to the isotopic distribution for bromine-containing fragments.

Potential Biological Activity and Applications

Halogenated pyridines are a well-established class of compounds in medicinal chemistry. While no specific biological activity has been reported for this compound, its structural features suggest potential applications as:

-

An intermediate in the synthesis of kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.

-

A building block for novel agrochemicals: Halogenated pyridines are frequently used in the development of pesticides and herbicides.

-

A precursor for developing central nervous system (CNS) active agents: The lipophilicity imparted by the halogens can facilitate crossing the blood-brain barrier.

Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of this compound. While experimental data remains scarce, the predicted spectroscopic information and generalist protocols outlined herein offer a valuable starting point for researchers. The unique combination of functional groups in this molecule makes it a promising candidate for further investigation in the fields of drug discovery and materials science. It is hoped that this guide will facilitate future research and a more complete characterization of this intriguing compound.

An In-depth Technical Guide on the Synthetic Utility and Biological Context of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the role of 6-Bromo-2-(bromomethyl)-3-fluoropyridine as a key intermediate in the synthesis of potent kinase inhibitors, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. While the compound itself is not biologically active, its structural features are pivotal for constructing pharmacologically relevant molecules that modulate the IRAK4 signaling pathway.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its utility in medicinal chemistry is primarily attributed to its two reactive sites: the bromomethyl group at the 2-position and the bromo substituent at the 6-position. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various side chains, while the bromine atom on the pyridine ring can participate in a range of cross-coupling reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex heterocyclic compounds, including those with therapeutic potential.

A significant application of this and structurally related pyridines is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune system, specifically in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of potent and selective IRAK4 inhibitors is an active area of pharmaceutical research.

Synthetic Utility in the Preparation of IRAK4 Inhibitors

The chemical structure of this compound is well-suited for the construction of the core scaffolds of many IRAK4 inhibitors. A common synthetic strategy involves the reaction of the bromomethyl group with a nucleophile to form a key intermediate, which is then further elaborated. For instance, reaction with an aminopyridine or a similar nitrogen-containing heterocycle can lead to the formation of fused bicyclic systems, such as imidazo[1,2-a]pyridines, which are prevalent in a number of kinase inhibitors.

Representative Synthesis of an Imidazo[1,2-a]pyridine (B132010) Core

The following is a representative, generalized protocol for the synthesis of an imidazo[1,2-a]pyridine-based IRAK4 inhibitor, using this compound as a starting material. This protocol is based on established synthetic methodologies for this class of compounds.

Experimental Protocol:

Step 1: Synthesis of 6-bromo-2-((2-amino-5-methylpyridin-3-yl)methyl)-3-fluoropyridine

-

To a solution of 2-amino-5-methylpyridine (B29535) (1.2 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base such as sodium hydride (NaH) (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired intermediate.

Step 2: Intramolecular Cyclization to form the Imidazo[1,2-a]pyridine Core

-

Dissolve the product from Step 1 in a high-boiling point solvent such as toluene (B28343) or xylene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the imidazo[1,2-a]pyridine core structure.

Step 3: Further Functionalization (e.g., Suzuki Coupling)

-

The bromine atom at the 6-position of the pyridine ring can be utilized for further diversification, for example, via a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group.

-

Combine the brominated imidazo[1,2-a]pyridine intermediate (1.0 equivalent), a suitable boronic acid or boronate ester (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents), and a base such as sodium carbonate (2.0 equivalents) in a mixture of toluene and water.

-

Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or preparative HPLC.

Biological Activity and Mechanism of Action of the Resulting IRAK4 Inhibitors

The final compounds synthesized using this compound as a precursor are designed to inhibit the kinase activity of IRAK4. By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.

Data Presentation: Representative Biological Data

The following table summarizes representative quantitative data for a hypothetical IRAK4 inhibitor synthesized from a this compound precursor. The data is presented in a format typical for drug discovery programs.

| Parameter | Value | Assay Conditions |

| IRAK4 IC50 | 15 nM | Biochemical kinase assay, 10 µM ATP |

| Cellular IC50 | 150 nM | THP-1 cell-based assay, LPS-induced IL-6 production |

| Kinase Selectivity | >100-fold vs. a panel of 250 kinases | Kinase panel screening at 1 µM compound concentration |

| In vivo Efficacy | 50% reduction in paw swelling at 30 mg/kg | Collagen-induced arthritis model in mice |

Experimental Protocols for Biological Assays

IRAK4 Kinase Inhibition Assay (Biochemical)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK4 is a biochemical kinase assay.

-

Reagents and Materials: Recombinant human IRAK4 enzyme, a suitable peptide substrate (e.g., a derivative of myelin basic protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and the peptide substrate in a suitable kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Cellular Assay for IRAK4 Inhibition (LPS-induced IL-6 production)

This assay measures the ability of a compound to inhibit IRAK4 activity in a cellular context.

-

Cell Line: Human monocytic cell line, such as THP-1.

-

Procedure:

-

Plate THP-1 cells in a 96-well plate and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Pre-incubate the differentiated cells with a serial dilution of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 pathway.

-

Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.

-

Collect the cell culture supernatant and measure the concentration of Interleukin-6 (IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

The cellular IC50 is determined from the dose-response curve of IL-6 inhibition.

-

Signaling Pathways and Visualizations

IRAK4 is a critical node in the TLR/IL-1R signaling pathway, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes.

TLR/IL-1R Signaling Pathway

The following diagram illustrates the central role of IRAK4 in this pathway and the point of intervention for the synthesized inhibitors.

Caption: IRAK4-mediated TLR/IL-1R signaling pathway and the site of inhibition.

Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of IRAK4 inhibitors using this compound.

Caption: General synthetic and evaluation workflow for IRAK4 inhibitors.

Conclusion

This compound is a valuable and reactive building block in medicinal chemistry. While it does not possess an intrinsic mechanism of action, its synthetic utility is significant, particularly in the construction of potent and selective IRAK4 inhibitors. The ability to functionalize its two distinct reactive sites allows for the creation of diverse chemical libraries targeting this important kinase. A thorough understanding of its reactivity and the biological context of its downstream products is essential for researchers in the field of drug discovery and development, particularly those focused on inflammatory and autoimmune diseases.

Spectroscopic Data Analysis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Technical Guide

Disclaimer: Extensive searches of scientific literature, chemical databases, and supplier technical sheets did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for 6-Bromo-2-(bromomethyl)-3-fluoropyridine. The following guide provides predicted spectroscopic data and generalized experimental protocols as a reference for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for the structural elucidation of the molecule. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂Br | 4.6 - 4.8 | s | - |

| H-4 | 7.6 - 7.8 | t | ~8 |

| H-5 | 7.4 - 7.6 | dd | ~8, ~4 |

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 (d, J ≈ 250 Hz) |

| C-3 | 155 - 160 (d, J ≈ 15 Hz) |

| C-4 | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 120 - 125 |

| -CH₂Br | 30 - 35 |

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Predicted Mass Spectrometry (MS) Fragmentation

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should appear as a cluster of peaks, with the M, M+2, and M+4 peaks being the most prominent, reflecting the statistical distribution of the bromine isotopes.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment | Notes |

| 267/269/271 | [C₆H₄⁷⁹Br₂FN]⁺ / [C₆H₄⁷⁹Br⁸¹BrFN]⁺ / [C₆H₄⁸¹Br₂FN]⁺ | Molecular ion (M⁺) cluster |

| 188/190 | [C₆H₄⁷⁹BrFN]⁺ / [C₆H₄⁸¹BrFN]⁺ | Loss of -CH₂Br |

| 109 | [C₅H₃FN]⁺ | Loss of both Br atoms |

| 94 | [CH₂Br]⁺ | Bromomethyl fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts relative to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and determine multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C-N, C-F, C-Br bonds).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Method:

-

Introduce the sample into the ion source.

-

Optimize the ionization parameters.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Infrared (IR) spectroscopy.

Caption: General workflow for Mass Spectrometry (MS).

In-Depth Technical Guide: 6-Bromo-2-(bromomethyl)-3-fluoropyridine (CAS Number 1187836-89-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a halogenated pyridine (B92270) derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information on its properties, likely synthetic routes, and potential applications. The bifunctional nature of this compound, featuring both a reactive bromomethyl group and a modifiable bromo-substituted pyridine ring, makes it a valuable intermediate for the generation of diverse chemical libraries.

Core Compound Properties

This compound is a solid, white to off-white compound at room temperature. Its structure incorporates a pyridine ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group, bestowing it with multiple reactive sites for synthetic transformations.

| Property | Value | Reference |

| CAS Number | 1187836-89-0 | [1] |

| Molecular Formula | C₆H₄Br₂FN | [2] |

| Molecular Weight | 268.91 g/mol | [1] |

| Appearance | Solid | - |

| Purity | 96.79% | [1][3] |

| InChI | InChI=1S/C6H4Br2FN/c7-4-2-1-5(8)10-6(4)9-3-7 | - |

| SMILES | C1=CC(=NC(=C1CBr)F)Br | [2] |

| Solubility | DMSO: 100 mg/mL (371.87 mM) | [1] |

Synthesis and Spectroscopic Data

Postulated Experimental Protocol: Radical Bromination

This hypothetical protocol is based on common laboratory practices for the synthesis of similar bromomethylpyridines.

Materials:

-

6-Bromo-3-fluoro-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-3-fluoro-2-methylpyridine in anhydrous CCl₄.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Spectroscopic Data

While the raw data files are not publicly accessible, a major chemical supplier indicates the availability of HNMR and LCMS data for this compound, confirming its structural identity and purity.[1][3]

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound provides two primary points for chemical modification, making it a valuable scaffold in drug discovery and the synthesis of complex organic molecules.

-

Bromomethyl Group: This functional group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities, such as amines, alcohols, thiols, and various carbon nucleophiles. This facilitates the construction of diverse chemical libraries for biological screening.

-

Bromo-Substituted Pyridine Ring: The bromine atom on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity achievable from this starting material.

The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to their biological targets. Halogenated pyridines are key intermediates in the synthesis of both pharmaceuticals and agrochemicals.[4]

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Drug Discovery Application Workflow

This diagram outlines a potential workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 1187836-89-0) is a promising bifunctional building block for synthetic and medicinal chemistry. Its dual reactivity allows for the systematic and diverse modification of its structure, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. While comprehensive public data on this specific molecule is limited, this guide provides a foundational understanding of its properties and potential applications for researchers in the field. Further studies are warranted to fully elucidate its reactivity, biological profile, and potential signaling pathway interactions.

References

physical and chemical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a bromomethyl group, and a fluorine atom, offers multiple reaction sites for the construction of complex molecules. This unique combination of reactive moieties makes it a valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as their basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols and potential research applications.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂FN | [1] |

| Molecular Weight | 268.911 g/mol | [1] |

| CAS Number | 1187836-89-0 | [1] |

| Appearance | Not specified in literature | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in DMSO. A protocol for preparing a 2.5 mg/mL suspended solution in a vehicle of DMSO, PEG300, Tween-80, and saline is available.[2] | MedChemExpress |

Spectral Data

While specific spectral data files for this compound are not publicly available, analytical data including ¹H NMR (Proton Nuclear Magnetic Resonance) and LCMS (Liquid Chromatography-Mass Spectrometry) are obtainable from commercial suppliers upon request. Based on the structure of the molecule, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the methylene (B1212753) protons of the bromomethyl group. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one for the bromomethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 natural abundance), resulting in prominent M, M+2, and M+4 peaks.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three key functional groups:

-

Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions. The carbon atom of the CH₂Br group is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains and the construction of larger molecular scaffolds.

-

Bromo Group on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

-

Fluoropyridine Core: The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, generally making it more electron-deficient. This can affect the reactivity of the other substituents and the overall properties of the molecule. Fluorinated pyridines are known to have reduced basicity compared to their non-fluorinated analogs.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly described in the available literature, a plausible synthetic route can be devised based on general organic chemistry principles and published methods for related compounds.

Proposed Synthesis of this compound

A potential synthetic pathway could start from a commercially available precursor, such as 6-bromo-3-fluoro-2-methylpyridine. The synthesis would involve the radical bromination of the methyl group.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Detailed Methodology:

-

Materials:

-

6-Bromo-3-fluoro-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

To a solution of 6-bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired product, this compound.

-

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Research and Drug Discovery

Halogenated pyridines are important scaffolds in medicinal chemistry. While there are no specific biological activities reported for this compound, its structural features suggest its potential as a key intermediate in the development of novel therapeutic agents. Similar pyridine-containing molecules have been investigated as kinase inhibitors and for their application in Proteolysis Targeting Chimeras (PROTACs).

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program.

Caption: A logical workflow for the application of this compound in drug discovery.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential for application in the fields of medicinal chemistry and materials science. Its unique combination of reactive functional groups allows for the strategic and efficient synthesis of a wide array of complex molecules. While some of the fundamental physical properties of this compound are yet to be reported in the literature, its utility as a building block is evident from the reactivity of its constituent parts. This guide provides a foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors.

References

Theoretical Framework for the Analysis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Methodological Whitepaper

For Immediate Release

[City, State] – [Date] – This document outlines a proposed theoretical and experimental framework for the comprehensive analysis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine, a halogenated pyridine (B92270) derivative of significant interest to the pharmaceutical and agrochemical industries. Due to a notable absence of extensive research on this specific molecule, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals to initiate and conduct foundational studies.

Core Compound Properties

This compound is a solid, bifunctional heterocyclic building block with two reactive sites: the bromomethyl group, susceptible to nucleophilic substitution, and the bromo-substituted pyridine ring, which can participate in cross-coupling reactions. These characteristics make it a versatile scaffold for generating compound libraries for screening against various biological targets.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂FN | [1] |

| Molecular Weight | 268.911 g/mol | [1][2] |

| CAS Number | 1187836-89-0 | [1] |

| SMILES | Fc1ccc(Br)nc1CBr | [1] |

| InChI Key | AUBAFPZVFLTWNE-UHFFFAOYSA-N | [1] |

Proposed Experimental Protocols

Synthesis via Radical Bromination

The synthesis of the target compound can likely be achieved through the radical bromination of a suitable precursor, 6-bromo-3-fluoro-2-methylpyridine. This protocol is adapted from the synthesis of similar bromo-(bromomethyl)pyridines.[3][4]

Materials:

-

6-bromo-3-fluoro-2-methylpyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 6-bromo-3-fluoro-2-methylpyridine (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[3][4]

Proposed Theoretical and Computational Studies

To build a comprehensive theoretical understanding of this compound, a series of computational studies are recommended. These studies will provide insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound. The B3LYP method with a 6-311++G(d,p) basis set is a common starting point for such analyses.[5] Key properties to investigate include:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and intramolecular interactions.[5]

Molecular Docking Studies

Given the interest in substituted pyridines in drug discovery, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets. This can help in identifying potential therapeutic applications.

Logical Workflow for Research and Development

The following diagram illustrates a logical workflow for the systematic investigation of this compound, from initial synthesis to potential application in drug discovery.

Conclusion

While direct experimental and theoretical data on this compound is currently sparse, its structural similarity to well-studied compounds provides a solid foundation for future research. The methodologies and workflows outlined in this whitepaper are intended to serve as a comprehensive guide for researchers to unlock the potential of this promising molecule in organic synthesis and medicinal chemistry. The bifunctional nature of this compound presents a valuable opportunity for the strategic and selective introduction of various functional groups, making it a key precursor in the synthesis of complex molecules with potential biological activity.[3]

References

An In-depth Technical Guide to the Reactivity of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a versatile trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a pyridine (B92270) ring substituted with a bromine atom, a highly reactive bromomethyl group, and a fluorine atom offers a platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon established principles of organic chemistry and data from analogous structures. Detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by the distinct chemical nature of its three key functional components: the bromomethyl group, the bromo-substituted pyridine ring, and the fluorine atom.

-

Bromomethyl Group (-CH₂Br): This is the most reactive site on the molecule for nucleophilic substitution. Analogous to a benzylic bromide, the C-Br bond is activated towards SN2 reactions by the adjacent pyridine ring. This allows for the facile introduction of a wide range of nucleophiles under relatively mild conditions.

-

6-Bromo Substituent: The bromine atom attached to the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution (SNAr) compared to the bromomethyl group. However, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the formation of C-C and C-N bonds, allowing for the introduction of diverse aryl, alkynyl, and amino moieties.

-

3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring. It generally decreases the basicity of the pyridine nitrogen and can modulate the reactivity of the other positions. While direct substitution of the fluorine is challenging, its presence can impact the regioselectivity and rate of reactions at other sites.

This differential reactivity allows for a predictable and stepwise functionalization strategy, making this compound a valuable scaffold for the synthesis of complex molecules.

Key Synthetic Transformations

Nucleophilic Substitution at the Bromomethyl Group

The high reactivity of the bromomethyl group allows for its selective functionalization in the presence of the less reactive 6-bromo substituent. A variety of nucleophiles can be employed to introduce diverse functional groups.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Estimated Yield (%)[1] |

| Amine | R₂NH | Aminomethylpyridine | K₂CO₃, DMF, RT | 85-95 |

| Thiol | RSH | Thioether | NaH, THF, 0 °C to RT | 90-98 |

| Phenol | ArOH | Aryl ether | K₂CO₃, Acetone, Reflux | 80-90 |

| Carboxylate | RCOOH | Ester | Cs₂CO₃, DMF, RT | 75-85 |

| Cyanide | NaCN | Nitrile | DMSO, 50 °C | 80-90 |

Note: Yields are estimated based on reactions with analogous 2-(bromomethyl)pyridines and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for N-Alkylation of an Amine

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Initiation: To the stirring solution, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Logical Workflow for Selective Functionalization

Caption: Stepwise functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are typically performed after the functionalization of the more reactive bromomethyl group.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Estimated Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 6-Aryl-2-(substituted)-3-fluoropyridine | 70-90[2] |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-Alkynyl-2-(substituted)-3-fluoropyridine | 65-85 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 6-Amino-2-(substituted)-3-fluoropyridine | 60-80[2] |

Note: Yields are estimated based on reactions with analogous 6-bromopyridines and may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation: To a Schlenk flask, add the 6-bromo-2-(substituted)-3-fluoropyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand like SPhos (4 mol%), and a base such as K₃PO₄ (3.0 equivalents).

-

Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its orthogonal reactivity, with a highly labile bromomethyl group ideal for nucleophilic displacement and a bromo-substituted pyridine core amenable to palladium-catalyzed cross-coupling, allows for a rational and efficient approach to the synthesis of complex, highly functionalized pyridine derivatives. This guide provides a foundational understanding of its reactivity and offers practical experimental protocols to aid researchers in leveraging its synthetic potential in drug discovery and materials science. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly expand its applications.

References

An In-depth Technical Guide to 6-Bromo-2-(bromomethyl)-3-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine and bromine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a versatile handle for cross-coupling reactions. 6-Bromo-2-(bromomethyl)-3-fluoropyridine (CAS No: 1187836-89-0) is a compound that embodies these strategic design elements. The pyridine (B92270) core is a common motif in numerous biologically active molecules, and the presence of three distinct functional groups makes this compound a highly attractive intermediate for the synthesis of diverse compound libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1187836-89-0 |

| Molecular Formula | C₆H₄Br₂FN |

| Molecular Weight | 268.91 g/mol |

| Appearance | Likely a solid at room temperature |

| SMILES | Fc1ccc(Br)nc1CBr |

| InChI Key | AUBAFPZVFLTWNE-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible synthetic route can be devised based on established methods for the synthesis of analogous compounds, such as the radical bromination of a methylpyridine precursor.

Proposed Synthetic Workflow

The synthesis would likely start from a suitable bromofluoromethylpyridine precursor, which would then undergo radical bromination to install the bromomethyl group.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of similar bromo(bromomethyl)pyridines and should be optimized for the specific substrate.

Materials:

-

6-Bromo-3-fluoro-2-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous CCl₄.

-

Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 eq).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Quantitative Data (Expected): While no specific data is published, analogous reactions typically proceed with yields ranging from moderate to high (40-80%), depending on the substrate and reaction conditions. Purity would be assessed by NMR and mass spectrometry.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A characteristic singlet for the -CH₂Br protons, and aromatic protons showing coupling consistent with the substitution pattern on the pyridine ring. |

| ¹³C NMR | Resonances for the bromomethyl carbon, and aromatic carbons showing C-F and C-Br coupling. |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |

Table 2: Predicted Spectroscopic Data

Applications in Drug Discovery

The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of multiple reactive sites allows for sequential and site-selective modifications.

Potential Signaling Pathway Involvement

Given the prevalence of the fluoropyridine motif in modern pharmaceuticals, derivatives of this compound could potentially interact with a variety of biological targets. The general workflow for utilizing such a building block in drug discovery is outlined below.

Caption: General drug discovery workflow utilizing this compound.

Fluorinated pyridines are known to be key components of inhibitors for various kinases, such as p38 MAP kinase, and G-protein coupled receptors (GPCRs). The bromomethyl group can be used to introduce linkers for PROTACs (Proteolysis Targeting Chimeras) or to connect to other pharmacophores.

Conclusion

This compound is a promising, albeit not extensively documented, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its trifunctional nature offers significant opportunities for the creation of novel and diverse molecular entities. Researchers in drug discovery can leverage this compound to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases. Further disclosure of its synthesis and characterization in the scientific literature would undoubtedly accelerate its application in the field.

Methodological & Application

6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Versatile Building Block for Novel Therapeutics

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a pyridine core with a reactive bromomethyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for the synthesis of diverse and complex molecular scaffolds. This document provides an overview of its applications in pharmaceutical development, with a focus on the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. Detailed experimental protocols for key transformations are also presented.

The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. The pyridine moiety is a common feature in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The dual bromine functionalities on this compound allow for sequential and regioselective reactions, providing a versatile platform for the generation of compound libraries for drug discovery.

Physicochemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, akin to a benzylic bromide. This allows for the facile introduction of a wide range of nucleophiles, such as amines, phenols, and thiols, at this position under relatively mild conditions. In contrast, the bromine atom on the pyridine ring is less reactive towards nucleophilic aromatic substitution but is well-suited for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This differential reactivity enables a stepwise functionalization strategy for the elaboration of complex molecules.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 1187836-89-0 |

| Molecular Formula | C₆H₄Br₂FN |

| Molecular Weight | 268.91 g/mol |

| Appearance | Solid |

| Purity | Typically >96% |

Applications in Pharmaceutical Synthesis

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs.[3][4] Pyridine-containing compounds have been extensively investigated as p38 MAP kinase inhibitors. The this compound scaffold can be utilized to synthesize potent inhibitors by introducing a suitable amine or other nucleophile at the bromomethyl position, followed by a cross-coupling reaction at the 6-bromo position to build the desired pharmacophore.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5] A common synthetic route to this scaffold involves the reaction of a 2-(aminomethyl)pyridine derivative with an α-haloketone or a related cyclization precursor. This compound can be readily converted to the corresponding 2-(aminomethyl)pyridine, which can then be used in the synthesis of novel imidazo[1,2-a]pyridine (B132010) derivatives.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound and are based on established procedures for analogous compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Substitution with an Amine

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 2-(aminomethyl)pyridine derivative.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the amine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

-

Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Table 2: Representative Yields for Nucleophilic Substitution with Amines (Analogous Systems)

| Amine Nucleophile | Product | Typical Yield (%) |

| Morpholine | 4-((6-Bromo-3-fluoro-pyridin-2-yl)methyl)morpholine | 85-95 |

| Piperidine | 1-((6-Bromo-3-fluoro-pyridin-2-yl)methyl)piperidine | 80-90 |

| Aniline | N-((6-Bromo-3-fluoro-pyridin-2-yl)methyl)aniline | 75-85 |

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol describes the palladium-catalyzed Suzuki cross-coupling of a 6-bromopyridine derivative (obtained from Protocol 1) with an arylboronic acid.

Materials:

-

6-Bromo-2-(substituted-methyl)-3-fluoropyridine derivative (from Protocol 1)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine the 6-bromopyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water mixture (10 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Yields for Suzuki Cross-Coupling (Analogous Systems) [6]

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 6-Phenyl-2-(substituted-methyl)-3-fluoropyridine | 70-85 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-(substituted-methyl)-3-fluoropyridine | 65-80 |

| Pyridine-3-boronic acid | 2-(Substituted-methyl)-3-fluoro-3',6-bipyridine | 60-75 |

Visualizations

Caption: Synthetic workflow for the functionalization of this compound.

References

- 1. This compound | 1187836-89-0 | Buy Now [molport.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]

- 4. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Synthetic Protocols and Applications of 6-Bromo-2-(bromomethyl)-3-fluoropyridine: A Guide for Researchers

For researchers, scientists, and drug development professionals, 6-Bromo-2-(bromomethyl)-3-fluoropyridine emerges as a versatile bifunctional building block with significant potential in the synthesis of novel chemical entities. Its unique substitution pattern, featuring a reactive benzylic-type bromide and a less reactive aryl bromide on a fluorinated pyridine (B92270) core, allows for selective and sequential functionalization. This attribute makes it a valuable intermediate in the generation of diverse molecular libraries for screening against various biological targets.

The strategic incorporation of a fluorine atom into the pyridine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold itself is a common motif in numerous biologically active compounds, including kinase inhibitors.

This document provides detailed application notes and protocols for the synthetic utilization of this compound, drawing upon established methodologies for structurally related compounds.

Differential Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds. The bromomethyl group (-CH₂Br) is highly susceptible to SN2 nucleophilic substitution, analogous to a benzylic halide. This allows for the facile introduction of a wide array of nucleophiles under mild conditions. In contrast, the bromine atom at the 6-position on the pyridine ring is an aryl halide and is significantly less reactive towards classical nucleophilic substitution. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This disparity in reactivity enables a logical and efficient workflow for the synthesis of complex molecules. Typically, the more reactive bromomethyl group is functionalized first, followed by a cross-coupling reaction at the 6-position.

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols

The following protocols are generalized based on established procedures for similar 2-bromo-6-(bromomethyl)pyridine (B1282057) derivatives and should be optimized for specific substrates.[1][2][3]

Protocol 1: Selective Nucleophilic Substitution at the Bromomethyl Group

This protocol details the selective substitution of the bromide on the bromomethyl group with a generic nucleophile.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and the base in the chosen anhydrous solvent in a round-bottom flask.

-

To the stirring solution, add a solution of this compound in the same solvent dropwise at 0 °C or room temperature.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-